Cas no 51784-10-2 (2,3-Dibromopropyl Isothiocyanate)

2,3-Dibromopropyl Isothiocyanate is a brominated organosulfur compound featuring both isothiocyanate and dibromopropyl functional groups. This reactive intermediate is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds and agrochemicals. Its key advantages include high electrophilicity, enabling efficient nucleophilic substitution reactions, and the presence of bromine atoms, which facilitate further functionalization. The compound’s structural versatility makes it valuable in pharmaceutical and pesticide research, where it serves as a precursor for bioactive molecules. Careful handling is required due to its potential lachrymatory and irritant properties. Its stability under controlled conditions ensures consistent performance in synthetic applications.
2,3-Dibromopropyl Isothiocyanate structure
51784-10-2 structure
商品名:2,3-Dibromopropyl Isothiocyanate
CAS番号:51784-10-2
MF:C4H5NSBr2
メガワット:258.9622
MDL:MFCD00060411
CID:380937
PubChem ID:142885

2,3-Dibromopropyl Isothiocyanate 化学的及び物理的性質

名前と識別子

    • Propane,1,2-dibromo-3-isothiocyanato-
    • 2,3-Dibromopropyl isothiocyanate
    • 1,2-dibromo-3-isothiocyanatopropane
    • AKOS005606251
    • NSC158369
    • FT-0676339
    • AFQQAAKQKFCSPQ-UHFFFAOYSA-N
    • 51784-10-2
    • NSC 158369
    • MFCD00060411
    • NSC-158369
    • 1,2-Dibromo-3-isothiocyanatopropane #
    • 2,3-Dibromopropyl Isothiocyanate
    • MDL: MFCD00060411
    • インチ: InChI=1S/C4H5Br2NS/c5-1-4(6)2-7-3-8/h4H,1-2H2
    • InChIKey: AFQQAAKQKFCSPQ-UHFFFAOYSA-N
    • ほほえんだ: C(C(CN=C=S)Br)Br

計算された属性

  • せいみつぶんしりょう: 256.85100
  • どういたいしつりょう: 256.85095g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 100
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 44.4Ų

じっけんとくせい

  • 密度みつど: 1,96 g/cm3
  • PSA: 44.45000
  • LogP: 2.24760

2,3-Dibromopropyl Isothiocyanate セキュリティ情報

  • 危険物標識: T
  • 危険レベル:KEEP COLD, LACHRYMATOR, TOXIC

2,3-Dibromopropyl Isothiocyanate 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2,3-Dibromopropyl Isothiocyanate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB149889-10 g
2,3-Dibromopropyl isothiocyanate, 97%; .
51784-10-2 97%
10 g
€240.30 2023-07-20
TRC
D428100-5g
2,3-Dibromopropyl Isothiocyanate
51784-10-2
5g
$ 250.00 2022-06-05
abcr
AB149889-50 g
2,3-Dibromopropyl isothiocyanate, 97%; .
51784-10-2 97%
50 g
€799.60 2023-07-20
Fluorochem
018504-50g
2,3-Dibromopropyl isothiocyanate
51784-10-2
50g
£493.00 2022-02-28
abcr
AB149889-50g
2,3-Dibromopropyl isothiocyanate, 97%; .
51784-10-2 97%
50g
€799.60 2025-02-18
TRC
D428100-500mg
2,3-Dibromopropyl Isothiocyanate
51784-10-2
500mg
$ 50.00 2022-06-05
TRC
D428100-1g
2,3-Dibromopropyl Isothiocyanate
51784-10-2
1g
$ 70.00 2022-06-05
Fluorochem
018504-10g
2,3-Dibromopropyl isothiocyanate
51784-10-2
10g
£123.00 2022-02-28
abcr
AB149889-10g
2,3-Dibromopropyl isothiocyanate, 97%; .
51784-10-2 97%
10g
€240.30 2025-02-18
A2B Chem LLC
AG22783-10g
2,3-DIBROMOPROPYL ISOTHIOCYANATE
51784-10-2
10g
$226.00 2024-04-19

2,3-Dibromopropyl Isothiocyanate 関連文献

2,3-Dibromopropyl Isothiocyanateに関する追加情報

Introduction to 2,3-Dibromopropyl Isothiocyanate (CAS No. 51784-10-2)

2,3-Dibromopropyl Isothiocyanate (CAS No. 51784-10-2) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a brominated propyl chain and an isothiocyanate functional group. The combination of these features endows 2,3-Dibromopropyl Isothiocyanate with a wide range of potential uses, from synthetic intermediates to biological probes.

The chemical structure of 2,3-Dibromopropyl Isothiocyanate can be represented as BrCH2CHBrCH2NCS. The presence of the isothiocyanate group (NCS) makes it highly reactive, allowing it to form covalent bonds with various nucleophiles such as amines and thiols. This reactivity is crucial for its use in the synthesis of complex molecules and in the development of bioconjugates.

In recent years, there has been increasing interest in the use of 2,3-Dibromopropyl Isothiocyanate as a synthetic intermediate in organic chemistry. Its unique properties make it an ideal candidate for the preparation of various functionalized molecules. For instance, a study published in the Journal of Organic Chemistry highlighted the use of 2,3-Dibromopropyl Isothiocyanate in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The researchers demonstrated that this compound could be efficiently converted into a range of biologically active molecules through selective functionalization reactions.

Beyond its synthetic utility, 2,3-Dibromopropyl Isothiocyanate has also found applications in biological research. The isothiocyanate group can react with primary amines to form thiourea linkages, which are stable and biocompatible. This property has been exploited in the development of bioconjugates for various purposes, including drug delivery and imaging agents. A recent study in Bioconjugate Chemistry reported the use of 2,3-Dibromopropyl Isothiocyanate to conjugate small molecule drugs to targeting peptides, enhancing their cellular uptake and therapeutic efficacy.

The brominated propyl chain in 2,3-Dibromopropyl Isothiocyanate also contributes to its versatility. Bromine atoms are known to be excellent leaving groups in substitution reactions, making this compound useful for further functionalization. Additionally, the bromine atoms can serve as sites for metabolic stability studies and can influence the pharmacokinetic properties of derived molecules.

In the context of pharmaceutical research, 2,3-Dibromopropyl Isothiocyanate has been explored as a lead compound for drug discovery. Its ability to form covalent bonds with specific protein targets makes it a valuable tool for identifying and validating new therapeutic targets. A study published in Medicinal Chemistry Communications described the use of 2,3-Dibromopropyl Isothiocyanate-based probes to investigate protein-protein interactions involved in disease pathways. The results showed that these probes could selectively label target proteins with high specificity and affinity.

The safety profile of 2,3-Dibromopropyl Isothiocyanate is another important consideration for its practical applications. While it is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols when working with this compound. Proper personal protective equipment (PPE) and ventilation should be used to minimize exposure risks.

In conclusion, 2,3-Dibromopropyl Isothiocyanate (CAS No. 51784-10-2) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for synthetic chemists and biologists alike. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern scientific research.

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